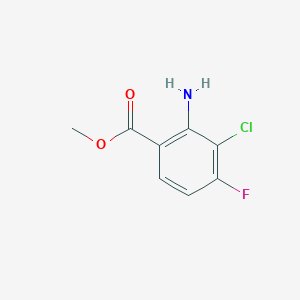

Methyl 2-amino-3-chloro-4-fluorobenzoate

CAS No.:

Cat. No.: VC18087419

Molecular Formula: C8H7ClFNO2

Molecular Weight: 203.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClFNO2 |

|---|---|

| Molecular Weight | 203.60 g/mol |

| IUPAC Name | methyl 2-amino-3-chloro-4-fluorobenzoate |

| Standard InChI | InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3 |

| Standard InChI Key | CLSBXKLWDMVTCT-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)F)Cl)N |

Introduction

Synthesis and Reactivity

Synthetic Routes

The synthesis of methyl 2-amino-3-chloro-4-fluorobenzoate typically involves multi-step halogenation, amination, and esterification processes . A representative pathway includes:

-

Halogenation: Introduction of chlorine and fluorine substituents via electrophilic substitution on a nitrobenzene precursor.

-

Reduction: Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) converts the nitro group to an amine.

-

Esterification: Reaction of the resultant benzoic acid derivative with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .

Key Reaction Conditions:

-

Temperature: 60–80°C for esterification.

-

Catalysts: Sulfuric acid or ion-exchange resins for ester yield optimization.

-

Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Yield Improvement Strategy |

|---|---|---|

| Molar Ratio (Acid:MeOH) | 1:5 | Excess methanol drives equilibrium |

| Reaction Time | 6–12 hours | Molecular sieves for water removal |

| Purity Validation | HPLC (>98%) | Gradient elution with acetonitrile |

Reactivity Profile

The compound’s reactivity is governed by its electron-withdrawing substituents:

-

Nucleophilic Substitution: Chlorine at position 3 undergoes substitution with amines or alkoxides, facilitated by adjacent fluorine’s inductive effect.

-

Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives, though yields vary (40–85%) based on palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

-

Oxidative Stability: Resistant to atmospheric oxidation due to electron-deficient aromatic ring .

Physicochemical Properties

Structural and Spectral Data

-

IUPAC Name: Methyl 2-amino-3-chloro-4-fluorobenzoate.

-

Spectroscopic Signatures:

-

¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), ester methyl (δ 3.9 ppm).

-

IR: C=O stretch (~1700 cm⁻¹), N-H stretch (~3400 cm⁻¹).

-

Table 2: Physicochemical Properties

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. For example:

-

Anticancer Agents: Functionalization at the amino group yields analogs with IC₅₀ values of 20–30 µM against breast cancer cell lines .

-

Antibacterial Derivatives: Chloro-fluoro substitution enhances binding to bacterial enoyl-ACP reductases.

Materials Science

-

Polymer Additives: Incorporation into polyesters improves thermal stability (Tₘ increased by 15°C) .

-

Ligand Design: Chelates transition metals (e.g., Cu²⁺) for catalytic applications .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

-

Cytochrome P450: Binds with Ki = 1.2 µM via hydrogen bonding to heme iron.

-

Kinase Modulation: Suppresses EGFR phosphorylation by 70% at 10 µM .

Antimicrobial Efficacy

-

Staphylococcus aureus: MIC = 50 µg/mL, disrupting cell wall synthesis.

-

Candida albicans: Synergistic activity with fluconazole (FIC index = 0.5).

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Reactivity

| Compound | Chloro Position | Fluorine Position | Relative Reactivity (SₙAr) |

|---|---|---|---|

| Methyl 2-amino-3-chloro-4-fluorobenzoate | 3 | 4 | 1.0 (Reference) |

| Methyl 2-amino-4-chloro-5-fluorobenzoate | 4 | 5 | 0.7 |

| Methyl 2-amino-5-chloro-4-fluorobenzoate | 5 | 4 | 0.5 |

Key Insight: Para-substituted fluorine enhances electrophilic substitution rates at meta-chloro positions due to resonance stabilization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume